Ranitidine vs. Cimetidine: Clinically Non-Significant Cytochrome P450 Inhibition
Ranitidine exhibits markedly weaker inhibition of cytochrome P450-mediated drug metabolism compared to cimetidine. In a comprehensive review of the H2-antagonist drug interaction literature, cimetidine produced a marked effect on CYP450 inhibition that reached statistical significance in most studies, whereas ranitidine's effect was much weaker and statistically non-significant even when demonstrable [1]. This translates to a clinically meaningful reduction in the risk of interactions with narrow-therapeutic-index drugs such as warfarin, theophylline, and phenytoin.
| Evidence Dimension | Cytochrome P450 inhibition (clinical significance of drug interactions) |
|---|---|
| Target Compound Data | Effect statistically non-significant |
| Comparator Or Baseline | Cimetidine: marked effect, statistically significant |
| Quantified Difference | Statistically significant vs. non-significant difference |
| Conditions | Literature review of clinical drug interaction studies |
Why This Matters
For scientific selection where co-administration with CYP450-metabolized drugs is anticipated, ranitidine presents a lower interaction liability than cimetidine.
- [1] Smith SR, et al. Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions. Clin Pharmacokinet. 1988 Jul;15(1):44-56. doi: 10.2165/00003088-198815010-00004. View Source
